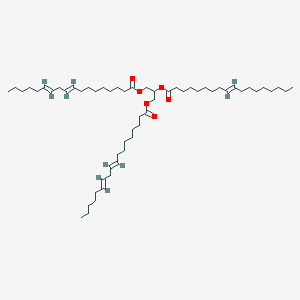

1,3-Linolein-2-olein

Description

Properties

IUPAC Name |

1,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-30,54H,4-15,18,21-24,31-53H2,1-3H3/b19-16-,20-17-,28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCIYKUZOQISE-GGDOOUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315773 | |

| Record name | Triglyceride LOL,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:1(9Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0052546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2190-22-9 | |

| Record name | Triglyceride LOL,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyceride LOL,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1,3-Linolein-2-olein

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

The precise structural characterization of triacylglycerols (TAGs), including the positional distribution of fatty acids on the glycerol backbone, is critical for understanding their metabolic fate, physicochemical properties, and biological functions. This guide provides an in-depth technical overview of the modern analytical methodologies used for the unambiguous structure elucidation of 1,3-dilinoleoyl-2-oleoylglycerol (1,3-Linolein-2-olein), a TAG of significant interest in lipidomics and nutritional science. We detail the core techniques of mass spectrometry and nuclear magnetic resonance spectroscopy, supplemented by classical enzymatic methods, to differentiate this compound from its regioisomers. This document includes detailed experimental protocols, quantitative data tables, and logical workflow diagrams to assist researchers in applying these techniques.

Introduction

This compound is a triacylglycerol composed of a glycerol backbone esterified with two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The determination of this specific arrangement, known as regiospecificity, is a significant analytical challenge due to the existence of its regioisomers, such as 1,2-dilinoleoyl-3-oleoylglycerol. The fatty acid position on the glycerol moiety profoundly influences the molecule's absorption, transport, and enzymatic processing in biological systems. Therefore, robust analytical methods are required for its definitive identification and quantification.

This guide outlines a multi-faceted approach, combining high-resolution separation with specific spectroscopic and enzymatic techniques, to achieve complete structural elucidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(oleoyloxy)propane-1,3-diyl dlinoleate | [1] |

| Synonyms | LOL, 2-Oleo-1,3-dilinolein | [1] |

| CAS Number | 2190-22-9 | [1] |

| Molecular Formula | C₅₇H₁₀₀O₆ | [1] |

| Molecular Weight | 881.4 g/mol | [1] |

| Lipid Number | TG (18:2/18:1/18:2) | [1] |

Core Elucidation Methodologies

The unambiguous identification of this compound relies on techniques that can probe the specific positions of the fatty acyl chains. The primary methods employed are mass spectrometry for fragmentation analysis and NMR spectroscopy for detecting subtle differences in the chemical environment of atoms based on their position.

Mass Spectrometry (MS) for Regiospecific Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for distinguishing TAG regioisomers.[2] The underlying principle is that the fatty acids at the sn-1 and sn-3 positions have a different dissociation tendency compared to the fatty acid at the sn-2 position during collision-induced dissociation (CID).[3]

-

Sample Preparation: Dissolve the lipid sample in a suitable organic solvent mixture (e.g., isopropanol/acetonitrile, 1:1 v/v) to a concentration of 10-100 µg/mL.

-

Chromatographic Separation:

-

HPLC System: A reverse-phase HPLC system.

-

Column: C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40).

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10).

-

Gradient: A time-gradient elution is performed to separate the TAG species.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

MS1: Scan for the protonated parent molecule [M+H]⁺ (m/z 881.4 for LOL).

-

MS2 (Tandem MS): Isolate the parent ion and subject it to Collision-Induced Dissociation (CID).

-

Fragmentation Analysis: Analyze the resulting diacylglycerol-like fragment ions. The loss of a fatty acid from the sn-1/3 position is generally preferred.[4]

-

-

Data Analysis: Quantify the relative abundance of the fragment ions. For an AAB/ABA pair like LOL/LLO, the ratio of the [AA]⁺ to [AB]⁺ fragment ions will be significantly different, allowing for identification and quantification against a calibration curve.[4]

The fragmentation of the protonated molecule [LOL+H]⁺ will primarily result in the loss of a fatty acid. The key to distinguishing it from its LLO isomer lies in the relative intensities of the resulting fragment ions.

Table 2: Expected Key Diacylglycerol-like Fragment Ions in APCI-MS/MS

| Precursor Ion (m/z) | Analyte | Key Fragment Ions (m/z) | Expected Observation |

| 881.4 | This compound (LOL) | [M+H - C₁₈H₃₂O₂]⁺ = 603.5 | Dominant peak due to the preferential loss of Linoleic acid from the sn-1/3 position. |

| 881.4 | This compound (LOL) | [M+H - C₁₈H₃₄O₂]⁺ = 601.5 | Lower intensity peak from the loss of Oleic acid from the sn-2 position. |

| 881.4 | 1,2-Linolein-3-olein (LLO) | [M+H - C₁₈H₃₂O₂]⁺ = 603.5 | Lower intensity peak from the loss of Linoleic acid from the sn-1 or sn-2 position. |

| 881.4 | 1,2-Linolein-3-olein (LLO) | [M+H - C₁₈H₃₄O₂]⁺ = 601.5 | Higher intensity peak due to the loss of Oleic acid from the sn-3 position. |

Note: m/z values correspond to the loss of the specified fatty acid.

Caption: MS/MS fragmentation pathway for this compound (LOL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy is a definitive non-destructive technique for the regiospecific analysis of TAGs.[5] The chemical shifts of the carbonyl carbons of the fatty acyl chains are sensitive to their position on the glycerol backbone. The carbonyl carbons at the sn-1 and sn-3 positions are in a slightly different chemical environment than the one at the sn-2 position, resulting in distinct, resolvable signals.[5]

-

Sample Preparation: Dissolve a sufficient quantity of the purified TAG (10-50 mg) in a deuterated solvent such as chloroform-d (CDCl₃). Add a relaxation agent if necessary.

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Pulse Program: A standard single-pulse experiment with full Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (d1): A long delay (e.g., 15 seconds) is crucial to ensure full relaxation of the carbonyl carbons for accurate quantification.[5]

-

Number of Scans: Sufficient scans (e.g., 128 or more) are required to achieve a good signal-to-noise ratio for the carbonyl signals.

-

-

Data Analysis: Integrate the areas of the signals in the carbonyl region (~172-174 ppm). For this compound, the signal corresponding to the sn-2 oleoyl carbon will have an integral half that of the signal for the two sn-1/3 linoleoyl carbons.

The chemical shifts for the carbonyl carbons provide direct evidence of the fatty acid positions.

Table 3: Characteristic ¹³C NMR Carbonyl Chemical Shifts (in CDCl₃)

| Carbon Position | Fatty Acyl Group | Expected Chemical Shift (ppm) | Rationale |

| sn-1 and sn-3 (α) | Linoleoyl | ~173.06 | Carbons at the primary positions of the glycerol backbone resonate at a lower field. |

| sn-2 (β) | Oleoyl | ~172.67 | The carbon at the secondary position is more shielded and resonates at a higher field. |

Note: Values are approximate and can vary slightly based on spectrometer and solvent conditions. Data derived from values for trilinolein and triolein.[5]

Caption: Correlation of acyl position to ¹³C NMR chemical shifts.

Enzymatic Hydrolysis (Confirmatory)

A classic biochemical method for structure elucidation involves the use of regiospecific enzymes. Pancreatic lipase is an sn-1,3 specific lipase, meaning it selectively hydrolyzes the ester bonds at the outer positions of the glycerol backbone, leaving the sn-2 position intact.

-

Reaction Setup: Emulsify the TAG sample in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts and calcium chloride.

-

Enzymatic Digestion: Add pancreatic lipase to the emulsion and incubate at 37-40 °C with constant stirring.

-

Reaction Quenching: Stop the reaction after a short period (to prevent acyl migration) by adding ethanol or HCl.

-

Product Extraction: Extract the lipids from the reaction mixture using a solvent like diethyl ether or hexane.

-

Product Analysis:

-

Separate the reaction products (free fatty acids, 2-monoacylglycerol) using Thin Layer Chromatography (TLC).

-

Scrape the separated bands from the TLC plate.

-

Analyze the fatty acid composition of the 2-monoacylglycerol fraction and the free fatty acid fraction, typically by converting them to fatty acid methyl esters (FAMEs) followed by Gas Chromatography (GC).

-

-

Interpretation: For this compound, the free fatty acid fraction should consist primarily of linoleic acid, while the 2-monoacylglycerol fraction should be 2-oleoylglycerol.

References

- 1. larodan.com [larodan.com]

- 2. Regiospecific characterisation of the triacylglycerols in animal fats using high performance liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

A Comprehensive Technical Guide to the Physical Properties of 1,3-Dilinoleoyl-2-oleoyl glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoleoyl-2-oleoyl glycerol is a triglyceride, a type of lipid, that is of significant interest in various fields of research, including lipid biochemistry and drug development. It is composed of a glycerol backbone esterified with two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[1][2] This specific arrangement of fatty acids gives it unique physical and chemical properties that are crucial for its biological functions and potential applications. This technical guide provides an in-depth overview of the core physical properties of 1,3-Dilinoleoyl-2-oleoyl glycerol, along with relevant experimental methodologies and logical workflows.

Core Physical Properties

The physical characteristics of 1,3-Dilinoleoyl-2-oleoyl glycerol are fundamental to understanding its behavior in biological and chemical systems. These properties have been determined through various analytical techniques and are summarized below for easy reference.

| Physical Property | Value |

| Molecular Formula | C57H100O6[1][3] |

| Molecular Weight | 881.4 g/mol [1][3] |

| Melting Point | -40 to -38 °C[3] |

| Boiling Point | 817.3 ± 65.0 °C (Predicted)[3] |

| Density | 0.9304 g/cm³[3] |

| Form | Liquid[3] |

| Solubility | |

| DMF: 10 mg/mL[1][3] | |

| Ethanol: 10 mg/mL[1][3] | |

| Methyl Acetate: 25 mg/mL[1] | |

| Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[3] | |

| Storage Temperature | -20°C[1][3] |

Experimental Protocols for Physical Property Determination

The determination of the physical properties of triglycerides like 1,3-Dilinoleoyl-2-oleoyl glycerol involves a range of established analytical methods. While specific experimental details for this particular molecule are not extensively published, the following are standard protocols used for lipid analysis.

Determination of Melting and Boiling Points

The melting and boiling points of lipids are typically determined using calorimetry and thermogravimetric analysis.

-

Differential Scanning Calorimetry (DSC): This is a common technique to determine the melting point. A sample is heated at a controlled rate, and the heat flow required to maintain the sample at the same temperature as a reference is measured. The melting point is identified as the peak of the endothermic transition.

-

Thermogravimetric Analysis (TGA): TGA can be used to estimate the boiling point by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs corresponds to the boiling point.

Density Measurement

The density of liquid triglycerides can be measured using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The pycnometer is first weighed empty.

-

It is then filled with a reference liquid of known density (e.g., water) and weighed again.

-

Finally, it is filled with the sample lipid and weighed.

-

The density of the sample is calculated based on the weights and the known density of the reference liquid.

-

Solubility Determination

Solubility is determined by adding a known amount of the solute (1,3-Dilinoleoyl-2-oleoyl glycerol) to a known volume of the solvent at a specific temperature.

-

Visual Method:

-

A small, accurately weighed amount of the lipid is added to a test tube containing a measured volume of the solvent.

-

The mixture is vortexed or sonicated to facilitate dissolution.

-

The process is repeated until a saturated solution is formed (i.e., no more solute dissolves).

-

The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL).

-

Logical Workflow for Triglyceride Analysis

The analysis of triglycerides often follows a systematic workflow to characterize their physical and chemical properties. The following diagram illustrates a general logical workflow for the analysis of a triglyceride like 1,3-Dilinoleoyl-2-oleoyl glycerol.

Caption: A logical workflow for the comprehensive analysis of a triglyceride sample.

Signaling Pathways and Biological Relevance

While direct involvement of 1,3-Dilinoleoyl-2-oleoyl glycerol in specific signaling pathways is not yet well-documented, its constituent fatty acids, linoleic acid and oleic acid, are known to play significant roles in cellular signaling. Diacylglycerols (DAGs), the class of molecules to which this compound belongs, are crucial second messengers in a variety of signaling cascades.

For instance, 2-oleoyl glycerol, a monoacylglycerol structurally related to the subject compound, has been identified as an agonist for the G protein-coupled receptor 119 (GPR119).[4] Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that plays a key role in glucose homeostasis.[4] This suggests that the metabolic products of 1,3-Dilinoleoyl-2-oleoyl glycerol could have signaling functions.

The following diagram illustrates a simplified signaling pathway involving a generic diacylglycerol.

Caption: A simplified diagram of a generic diacylglycerol-mediated signaling pathway.

Applications in Drug Development and Research

1,3-Dilinoleoyl-2-oleoyl glycerol serves as a valuable tool in several areas of research and development:

-

Lipidomics: It is used as a standard for the identification and quantification of triglycerides in complex biological samples.

-

Drug Delivery: As a lipid, it has potential applications in the formulation of lipid-based drug delivery systems, such as liposomes and nanoemulsions, to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Metabolic Research: Studies involving this and other triglycerides help in understanding lipid metabolism and its role in various diseases, including metabolic syndrome and cardiovascular diseases.

-

Antileishmanial Drug Research: Research has indicated that 1,3-Dilinoleoyl-2-oleoyl glycerol exhibits antileishmanial properties, inhibiting the growth of Leishmania parasites.

Conclusion

1,3-Dilinoleoyl-2-oleoyl glycerol is a triglyceride with well-defined physical properties that are critical for its role in biochemical research and potential therapeutic applications. A thorough understanding of its characteristics, facilitated by the experimental protocols and analytical workflows outlined in this guide, is essential for scientists and professionals working in the fields of lipid science and drug development. Further research into its specific biological activities and signaling roles will likely uncover new avenues for its application in human health.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,3-Dilinoleoyl-2-Oleoyl-glycerol - Applications - CAT N°: 27064 [bertin-bioreagent.com]

- 3. 1,3-DILINOLEOYL-2-OLEOYLGLYCEROL | 2190-22-9 [chemicalbook.com]

- 4. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Triacylglycerol (18:2/18:1/18:2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, analytical methodologies, and biological significance of the specific triacylglycerol (TAG) 1,3-dilinoleoyl-2-oleoyl-glycerol, commonly denoted as TG(18:2/18:1/18:2) or LOL. This particular TAG molecule, composed of a glycerol backbone esterified with two linoleic acid (18:2) moieties at the sn-1 and sn-3 positions and one oleic acid (18:1) moiety at the sn-2 position, is a significant component of many common vegetable oils. Understanding its abundance, structure, and metabolic fate is crucial for nutritional science, food chemistry, and the development of lipid-based therapeutics. This document details the quantitative distribution of TG(18:2/18:1/18:2) in various plant oils, outlines the sophisticated analytical protocols required for its identification and quantification, and explores its metabolic pathways and the signaling roles of its constituent diacylglycerol intermediates.

Introduction to TG(18:2/18:1/18:2)

Triacylglycerols are the primary constituents of natural fats and oils, serving as a major energy reserve for most living organisms. The specific arrangement of fatty acids on the glycerol backbone, known as the regioisomeric structure, significantly influences the physical properties and metabolic fate of the TAG molecule.

TG(18:2/18:1/18:2), or LOL, is a mixed triacylglycerol containing two molecules of the polyunsaturated essential fatty acid, linoleic acid (an omega-6 fatty acid), and one molecule of the monounsaturated fatty acid, oleic acid (an omega-9 fatty acid). Its structure is distinct from its regioisomer, 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (LLO/OLL), where the oleic acid is in an outer position. This structural difference is critical as the enzymatic hydrolysis of TAGs in the digestive tract is stereospecific, leading to different metabolic products and subsequent physiological effects.

Natural Sources and Quantitative Abundance

TG(18:2/18:1/18:2) is found predominantly in plant-based oils, particularly those derived from seeds rich in linoleic and oleic acids. Its concentration varies significantly among different oil types, reflecting the specific enzymatic machinery of the plant source. The quantification of this specific regioisomer requires advanced analytical techniques capable of distinguishing it from its isomer, LLO.

The table below summarizes the quantitative data for TG(18:2/18:1/18:2) in several common vegetable oils.

| Vegetable Oil | Relative LOL Content (%)a | Total LOL Content (% of Total TAGs)b | Reference(s) |

| Grape Seed Oil | 44.2 ± 2.6 | ~23 | [1][2] |

| Sunflower Oil | 26.8 ± 3.2 | Not Reported | [1] |

| Pumpkin Seed Oil | 16.7 ± 4.6 | Not Reported | [1] |

| Soybean Oil | 15.9 ± 2.9 | Not Reported | [1] |

| Wheat Germ Oil | 13.9 ± 4.3 | Not Reported | [1] |

| Olive Oil | Negligible (~0) | Not Reported | [1] |

aRelative LOL Content is calculated as [LOL / (LLO + LOL)] x 100, representing the proportion of the LOL isomer within the total dilinoleoyl-oleoyl glycerol fraction.[1] bTotal LOL Content represents the percentage of LOL relative to all triacylglycerols in the oil. Data is limited due to the analytical challenge of separating and quantifying all regioisomers.

Analytical Methodologies

The accurate identification and quantification of TG(18:2/18:1/18:2) necessitates the separation of complex TAG mixtures and the differentiation of regioisomers. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary methodology employed for this purpose.

Key Experimental Protocol: HPLC-APCI-MS for Regioisomer Quantification

This protocol is synthesized from methodologies described for the quantification of dilinoleoyl-oleoyl glycerol isomers in vegetable oils.[1]

1. Sample Preparation:

-

Dissolve the vegetable oil sample in a suitable solvent mixture (e.g., 2-propanol/hexane, 5:4, v/v) to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. Chromatographic Separation:

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: Two reversed-phase C18 columns connected in series (e.g., 250 mm × 4.6 mm, 5 µm particle size) to enhance resolution.

-

Mobile Phase: A gradient elution program using acetonitrile and 2-propanol is typically employed to separate TAGs based on their equivalent carbon number (ECN).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at 25°C.

3. Mass Spectrometric Detection and Quantification:

-

System: A mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis Mode: Tandem MS (MS/MS) is used to generate characteristic fragment ions. The precursor ion corresponding to the protonated dilinoleoyl-oleoyl glycerol molecule [M+H]⁺ is selected in the first mass analyzer.

-

Fragmentation: The selected precursor ion is subjected to collision-induced dissociation (CID). This process cleaves the ester bonds, resulting in the neutral loss of a fatty acid and the formation of diacylglycerol-like fragment ions ([M+H-RCOOH]⁺).

-

Regioisomer Identification: The key to quantification is the differential fragmentation. The fatty acid at the sn-2 position is more readily cleaved than those at the sn-1 and sn-3 positions.

-

For TG(18:2/18:1/18:2) or LOL , the primary fragment will be from the loss of oleic acid (18:1), yielding a [LL]⁺ ion.

-

For TG(18:2/18:2/18:1) or LLO , the primary fragment will be from the loss of linoleic acid (18:2), yielding a [LO]⁺ ion.

-

-

Quantification: The relative abundance of the [LL]⁺ and [LO]⁺ fragment ions is measured. A calibration curve, prepared using standards of known LLO and LOL composition, is used to correlate the ratio of fragment ion intensities to the relative percentage of each regioisomer in the sample.[1]

Biological Significance and Metabolic Pathways

The primary biological role of dietary triacylglycerols is to provide energy and essential fatty acids. The metabolism of TG(18:2/18:1/18:2) begins in the gastrointestinal tract and its products are subsequently absorbed and distributed throughout the body.

Digestion and Absorption Pathway

Dietary TAGs are emulsified by bile salts in the small intestine and hydrolyzed by pancreatic lipase. This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions.

The hydrolysis of TG(18:2/18:1/18:2) yields two molecules of free linoleic acid and one molecule of 2-oleoyl-glycerol (a monoacylglycerol). These products are absorbed by intestinal cells (enterocytes), where they are re-esterified back into TAGs and packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream.

Diacylglycerol Signaling

While intact TAGs are not considered signaling molecules, their metabolic intermediates, diacylglycerols (DAGs), are potent second messengers in numerous cellular signaling cascades. During the intracellular re-synthesis or breakdown of TAGs, DAG intermediates such as DAG(18:2/18:1) can be generated. These molecules can activate key signaling proteins, most notably Protein Kinase C (PKC).

Upon generation at the plasma membrane, DAG recruits PKC from the cytosol and allosterically activates it. Activated PKC then phosphorylates a host of downstream target proteins, leading to a wide array of cellular responses, including cell growth, differentiation, and apoptosis. The specific fatty acid composition of the DAG molecule can influence the magnitude and duration of this signaling.

Conclusion

The triacylglycerol TG(18:2/18:1/18:2) is a nutritionally significant lipid found in a variety of widely consumed vegetable oils, with particularly high concentrations in grape seed and sunflower oils. Its unique structure, with an oleic acid at the stereospecific sn-2 position, dictates its metabolic breakdown and the subsequent bioavailability of its constituent fatty acids. The precise quantification of this regioisomer requires sophisticated analytical methods, primarily HPLC-MS/MS, which can differentiate it from isomers based on specific fragmentation patterns. While the intact molecule serves as an energy source, its metabolic byproducts, particularly diacylglycerols, can participate in critical cellular signaling pathways. Continued research into the precise distribution and metabolic fate of specific TAG regioisomers like TG(18:2/18:1/18:2) is essential for advancing our understanding of lipid metabolism and its impact on human health and disease.

References

The Solubility Profile of 1,3-Dilinoleoyl-2-oleoyl glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3-Dilinoleoyl-2-oleoyl glycerol (OLO), a triglyceride of significant interest in pharmaceutical and biochemical research. Understanding the solubility of this compound is critical for its application in formulation development, drug delivery systems, and various analytical procedures. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents logical workflows for these methodologies.

Core Concept: Solubility of Triglycerides

Triglycerides, as nonpolar lipids, are generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[1][2] Their solubility is dictated by the principle of "like dissolves like," where nonpolar solutes dissolve best in nonpolar solvents due to favorable van der Waals interactions. The long hydrocarbon chains of the fatty acid components of 1,3-Dilinoleoyl-2-oleoyl glycerol contribute to its overall nonpolar character.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 1,3-Dilinoleoyl-2-oleoyl glycerol and structurally similar triglycerides. This data provides a baseline for solvent selection in experimental and formulation work.

| Compound | Solvent | Solubility | Source |

| 1,3-Dilinoleoyl-2-oleoyl glycerol | Methyl Acetate | 25 mg/ml | [1] |

| Dimethylformamide (DMF) | 10 mg/ml | [1] | |

| Ethanol | 10 mg/ml | [1] | |

| 1,3-Dioleoyl-2-Linoleoyl Glycerol | Hexane | 10 mg/ml | [3][4] |

| Chloroform | Sparingly Soluble | [3][4] | |

| 1,3-Dilinoleoyl-2-Stearoyl Glycerol | Dimethylformamide (DMF) | 10 mg/ml | [5] |

| Ethanol | 10 mg/ml | [5] | |

| Chloroform | Slightly Soluble | [5] | |

| 1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol | Methanol | Slightly Soluble | [6] |

| Water | Slightly Soluble | [6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a range of applications. The following are detailed methodologies for key experiments cited in lipid research.

Equilibrium Solubility Method (Shake-Flask)

This is a standard method for determining the saturation solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of 1,3-Dilinoleoyl-2-oleoyl glycerol to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent mixing.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Centrifugation can be employed to accelerate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) should be used.

-

Quantification: Analyze the concentration of the dissolved 1,3-Dilinoleoyl-2-oleoyl glycerol in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Equilibrium Solubility (Shake-Flask) Workflow

Hot Stage Microscopy (HSM)

HSM is a visual technique particularly useful for determining the solubility of a solid lipid in a molten lipid-based excipient, but the principles can be adapted for solvent systems.

Methodology:

-

Sample Preparation: Prepare a series of mixtures of 1,3-Dilinoleoyl-2-oleoyl glycerol and the solvent at different known concentrations. A small amount of each mixture is placed on a microscope slide and covered with a coverslip.

-

Heating and Observation: The slide is placed on a hot stage microscope. The temperature is gradually increased at a controlled rate. The sample is observed under polarized light.

-

Endpoint Determination: The temperature at which the last crystals of 1,3-Dilinoleoyl-2-oleoyl glycerol dissolve is recorded as the dissolution temperature for that specific concentration.

-

Solubility Curve: By plotting the dissolution temperature against the concentration, a solubility curve can be generated.

Hot Stage Microscopy (HSM) Workflow

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the solubility of a compound in a solid or semi-solid matrix by measuring changes in heat flow.

Methodology:

-

Sample Preparation: Prepare a series of physical mixtures of 1,3-Dilinoleoyl-2-oleoyl glycerol and the solid/semi-solid solvent at different known concentrations.

-

DSC Analysis: A small, accurately weighed amount of each mixture is sealed in a DSC pan. The sample is then heated at a constant rate in the DSC instrument. A reference pan (usually empty) is heated concurrently.

-

Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature. This results in a thermogram showing melting endotherms.

-

Solubility Determination: The melting point and the enthalpy of fusion of the solvent will decrease as the concentration of the dissolved 1,3-Dilinoleoyl-2-oleoyl glycerol increases. By analyzing the changes in the melting peak of the solvent across the different concentrations, the saturation solubility can be determined.

Differential Scanning Calorimetry (DSC) Workflow

Logical Relationships in Solvent Selection

The choice of an appropriate solvent is governed by the polarity of both the solute and the solvent. The following diagram illustrates the logical relationship for selecting a suitable solvent for a nonpolar compound like 1,3-Dilinoleoyl-2-oleoyl glycerol.

Solvent Selection Logic for Nonpolar Solutes

Conclusion

This technical guide has provided a consolidated overview of the solubility of 1,3-Dilinoleoyl-2-oleoyl glycerol in organic solvents. The quantitative data, though limited, offers valuable starting points for solvent screening. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and scientists in designing and executing solubility studies. A thorough understanding of the principles outlined herein is essential for the successful application of this triglyceride in drug development and other scientific endeavors.

References

Unveiling the Molecular Weight of TG(18:2/18:1/18:2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical molecular weight of the triglyceride TG(18:2/18:1/18:2), a complex lipid of significant interest in various research and development domains. This document outlines the precise calculation of its molecular weight, details common experimental protocols for its determination, and contextualizes its biological relevance through a key signaling pathway.

Theoretical Molecular Weight Determination

The theoretical molecular weight of a triglyceride is derived from its chemical formula, which is determined by the composition of its glycerol backbone and the three esterified fatty acid chains. For TG(18:2/18:1/18:2), these components are one glycerol molecule, two linoleic acid molecules (18:2), and one oleic acid molecule (18:1).

The final chemical formula is calculated by summing the atoms of the individual components and subtracting the water molecules lost during the esterification process. For each fatty acid that forms an ester bond with the glycerol backbone, one molecule of water (H₂O) is eliminated.

The resulting chemical formula for TG(18:2/18:1/18:2) is C₅₇H₁₀₀O₆ .

The theoretical molecular weight is calculated using the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ).

Calculation:

(57 * 12.011) + (100 * 1.008) + (6 * 15.999) = 881.421 g/mol

This calculated molecular weight is also supported by databases such as PubChem, which lists the molecular weight of Dilinoleoylmonooleoylglycerol (C₅₇H₁₀₀O₆) as 881.4 g/mol .[1]

Data Presentation: Summary of Molecular Composition and Weight

| Component | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Total Atoms (Before Esterification) |

| Glycerol | C₃H₈O₃ | 92.094 | 1 | C: 3, H: 8, O: 3 |

| Linoleic Acid (18:2) | C₁₈H₃₂O₂ | 280.452 | 2 | C: 36, H: 64, O: 4 |

| Oleic Acid (18:1) | C₁₈H₃₄O₂ | 282.461 | 1 | C: 18, H: 34, O: 2 |

| Total (Pre-Esterification) | C₅₇H₁₀₆O₉ | 935.459 | C: 57, H: 106, O: 9 | |

| Water (Lost) | H₂O | 18.015 | 3 | H: 6, O: 3 |

| TG(18:2/18:1/18:2) | C₅₇H₁₀₀O₆ | 881.421 | C: 57, H: 100, O: 6 |

Experimental Protocols for Molecular Weight Determination

The precise experimental determination of the molecular weight of triglycerides like TG(18:2/18:1/18:2) is crucial for structural confirmation and purity assessment. Mass spectrometry is the gold standard for this purpose, offering high sensitivity and accuracy.

Protocol: Lipid Extraction for Mass Spectrometry Analysis

This protocol outlines a common method for extracting lipids from biological samples, a necessary prerequisite for mass spectrometric analysis.

Materials:

-

Sample (e.g., flash-frozen tissue, cell pellet)

-

Methanol (cold)

-

Methyl tert-butyl ether (MTBE) (cold)

-

Water (HPLC-grade)

-

Vortex mixer

-

Centrifuge (refrigerated)

-

SpeedVac or nitrogen evaporator

-

Glass vials

-

Acetonitrile/Isopropanol/Water (65:30:5, v/v/v) for reconstitution

Procedure:

-

To the sample, add 200 µL of cold methanol and 800 µL of cold methyl tert-butyl ether (MTBE).[2]

-

Vortex the mixture thoroughly to ensure complete mixing.[2]

-

Add 200 µL of water to induce phase separation.[2]

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.[2]

-

Carefully collect the upper organic phase, which contains the lipids.[2]

-

Dry the collected organic phase using a SpeedVac or under a stream of nitrogen.[2]

-

Store the dried lipid extract at -80°C until analysis.[2]

-

For analysis, reconstitute the dried lipids in 20-40 µL of acetonitrile/isopropanol/water (65:30:5, v/v/v).[2]

Protocol: Triglyceride Analysis by UPLC-MS/MS

This protocol provides a general workflow for the analysis of triglycerides using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC System (e.g., Waters ACQUITY, Agilent 1290)[3]

-

Tandem Mass Spectrometer (e.g., Xevo TQ-S micro, LCMS-8060)[4][5]

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted lipid extract onto the UPLC system.

-

Employ a reversed-phase column (e.g., C18) for separation of the different lipid species.

-

Use a gradient elution with mobile phases such as acetonitrile/water with ammonium formate and isopropanol/acetonitrile with ammonium formate.[3]

-

Maintain the column at an elevated temperature (e.g., 60°C) to ensure good peak shape.[5]

-

-

Mass Spectrometric Detection:

-

Perform the analysis in positive electrospray ionization (ESI+) mode.[5]

-

Monitor for the ammonium adduct of the triglyceride molecule [M+NH₄]⁺ as the precursor ion.[5]

-

Utilize Multiple Reaction Monitoring (MRM) for targeted analysis. The product ions correspond to the neutral loss of one of the fatty acid residues.[4][5]

-

Set the ion source temperature to 150°C, capillary voltage to 2.0 kV, and desolvation temperature to 650°C.[5]

-

-

Data Analysis:

-

Identify TG(18:2/18:1/18:2) by its specific precursor and product ion masses.

-

The precursor m/z for the ammonium adduct of C₅₇H₁₀₀O₆ would be approximately 899.8 (881.4 + 18.03).

-

Product ions would correspond to the loss of linoleic acid (C₁₈H₃₂O₂) or oleic acid (C₁₈H₃₄O₂).

-

Biological Context: Triglyceride Metabolism Signaling

Triglycerides are central to energy metabolism, serving as the primary form of energy storage. Their synthesis and breakdown are tightly regulated by complex signaling pathways in response to the body's metabolic state.

Hormonal Regulation of Triglyceride Mobilization

The mobilization of triglycerides from adipose tissue is primarily controlled by hormones such as glucagon and epinephrine, particularly during periods of fasting or stress. This process, known as lipolysis, is counter-regulated by insulin.

Caption: Hormonal Regulation of Triglyceride Mobilization.

This signaling cascade is initiated when hormones like glucagon or epinephrine bind to G-protein coupled receptors (GPCRs) on the surface of adipocytes. This activates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates two key lipases: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[6][7] ATGL catalyzes the initial step of breaking down triglycerides into diacylglycerol, while HSL further hydrolyzes diacylglycerol. The resulting free fatty acids and glycerol are then released into the bloodstream to be used as energy by other tissues.[6][7] Conversely, insulin signaling inhibits this process, promoting triglyceride storage.[7][8]

References

- 1. Dilinoleoylmonooleoylglycerol | C57H100O6 | CID 129725759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 3. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. lcms.cz [lcms.cz]

- 5. waters.com [waters.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 8. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoleoyl-2-oleoyl glycerol (LLO) is a specific triacylglycerol (TAG) found in various vegetable oils, including grape seed, pumpkin seed, soybean, and sunflower oils.[1] The analysis and quantification of LLO and other TAGs are crucial in the food industry for quality control, in nutritional studies, and in the development of lipid-based drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of individual TAGs in complex mixtures.[2] This document provides a detailed application note and protocol for the analysis of LLO using Reversed-Phase HPLC (RP-HPLC) with Evaporative Light Scattering Detection (ELSD).

Principle of the Method

The method employs a C18 reversed-phase column to separate triglycerides based on their polarity and hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and isopropanol allows for the effective separation of a wide range of triglycerides. The Evaporative Light Scattering Detector (ELSD) is well-suited for the analysis of non-volatile compounds like triglycerides, which lack a strong UV chromophore. The detector response is based on the light scattered by the analyte particles after the evaporation of the mobile phase, providing a more uniform response for different triglycerides compared to UV detection.[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis. The following protocol is recommended for the preparation of oil samples:

-

Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

-

Dissolve the sample in hexane and make up to the mark.

-

For the analysis, dilute this stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC-ELSD Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol:

| Parameter | Recommended Condition |

| HPLC System | A quaternary or binary HPLC system with a degasser, autosampler, and column oven. |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient Elution | See Table 1 for a typical gradient program. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Nebulizer Temp. | 30°C |

| ELSD Evaporator Temp. | 50°C |

| Gas Flow (Nitrogen) | 1.5 L/min |

Table 1: HPLC Gradient Program

| Time (minutes) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Isopropanol) |

| 0.0 | 70 | 30 |

| 20.0 | 50 | 50 |

| 35.0 | 30 | 70 |

| 40.0 | 30 | 70 |

| 41.0 | 70 | 30 |

| 50.0 | 70 | 30 |

Standard Preparation and Calibration

For quantitative analysis, a calibration curve should be prepared using a certified standard of 1,3-Dilinoleoyl-2-oleoyl glycerol.

-

Prepare a stock solution of the LLO standard in hexane at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.

-

Inject each standard in triplicate and plot the peak area versus the concentration.

-

Perform a linear regression analysis to determine the linearity (R²) of the method.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol based on typical performance for triglyceride analysis. Note: Specific values may vary depending on the exact instrumentation and conditions used.

Table 2: Quantitative Data and Method Validation Parameters

| Parameter | Expected Value/Range |

| Retention Time of LLO | Approximately 25-30 minutes (highly dependent on the specific gradient) |

| Linearity (R²) | ≥ 0.998[1] |

| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL (for similar diglycerides)[4] |

| Limit of Quantification (LOQ) | 0.6 - 1.9 µg/mL (for similar diglycerides)[4] |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol.

Caption: Experimental workflow for HPLC-ELSD analysis of LLO.

Signaling Pathways and Logical Relationships

While LLO itself is not directly involved in intracellular signaling pathways in the same manner as signaling lipids like diacylglycerol or phosphoinositides, its analysis is critical in understanding lipid metabolism and the nutritional impact of dietary fats. The accurate quantification of specific TAGs like LLO is essential for studies related to:

-

Lipid Absorption and Metabolism: Understanding how different dietary TAGs are hydrolyzed, absorbed, and re-esterified.

-

Nutrigenomics: Investigating the influence of specific fatty acid compositions in the diet on gene expression related to lipid metabolism and inflammation.

-

Drug Delivery: The composition of lipid-based drug delivery systems, including the specific TAGs used, can significantly impact their stability, drug loading capacity, and in vivo performance.

The logical relationship in the context of drug development is as follows:

Caption: Role of LLO analysis in drug development.

References

Application Notes and Protocols for the Use of 1,3-Linolein-2-olein as a Research Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Linolein-2-olein, a specific triacylglycerol (TAG), serves as a valuable research standard in various analytical and biological studies. Its defined structure, consisting of a glycerol backbone esterified with two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position, makes it an ideal candidate for the calibration of analytical instruments, quantification of triglycerides in complex mixtures, and as a substrate in enzymatic assays. This document provides detailed application notes and experimental protocols for the effective use of this compound as a research standard.

Section 1: Quantitative Analysis of Triglycerides by HPLC-ELSD

Application:

This protocol outlines the use of this compound as an external standard for the quantification of triglycerides in biological or food-related samples using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). ELSD is a universal detector suitable for non-volatile analytes like triglycerides that lack a strong UV chromophore.

Data Presentation:

The following table summarizes the typical quantitative data that can be obtained when using a triglyceride standard in an HPLC-ELSD method. The data presented is analogous to what would be expected for this compound, based on published data for structurally similar triglycerides such as 1,3-dioleoyl-2-palmitoylglycerol (OPO) and triolein.

| Parameter | Typical Value | Reference Compound(s) |

| Linearity Range | 0.2 - 10 µg on-column | Trioctadecadienoin (18:2 TAG) |

| Correlation Coefficient (r²) | > 0.999 | 1,3-dioleoyl-2-palmitoylglycerol (OPO)[1] |

| Limit of Detection (LOD) | ~0.5 µg/g | Trioctadecadienoin (18:2 TAG) |

| Limit of Quantification (LOQ) | ~1.5 µg/g | Trioctadecadienoin (18:2 TAG) |

| Precision (%RSD, n=6) | < 5% | Generic Lipid Standards[2] |

| Accuracy (Recovery %) | 95 - 105% | 1,3-dioleoyl-2-palmitoylglycerol (OPO)[1] |

Experimental Protocol: Quantification of Triglycerides using this compound as an External Standard

1. Materials and Reagents:

-

This compound standard (purity >98%)

-

HPLC-grade hexane

-

HPLC-grade isopropanol

-

HPLC-grade acetic acid

-

Sample containing triglycerides of interest (e.g., extracted oil from seeds, lipid extract from cells)

-

Class A volumetric flasks and pipettes

-

HPLC vials with inserts

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD)

-

Silica HPLC column (e.g., 100 x 4.6 mm, 3 µm particle size)

-

Data acquisition and processing software

3. Preparation of Standard Solutions: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane. b. Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards with concentrations ranging from 10 µg/mL to 200 µg/mL.

4. Sample Preparation: a. Extract the lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction). b. Evaporate the solvent under a stream of nitrogen. c. Reconstitute the lipid extract in hexane to a known volume. d. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC-ELSD Analysis: a. HPLC Conditions:

- Mobile Phase A: Hexane:Isopropanol:Acetic Acid (98.9:1:0.1, v/v/v)

- Mobile Phase B: Isopropanol:Acetic Acid (99.9:0.1, v/v)

- Gradient Program:

- 0-7 min: 100% A

- 7-8 min: 100% A to 5% A

- 8-9 min: 5% A

- 9-10 min: 5% A to 100% A

- 10-15 min: 100% A (column re-equilibration)

- Flow Rate: 1.0 mL/min

- Injection Volume: 20 µL

- Column Temperature: 30°C b. ELSD Conditions:

- Nebulizer Temperature: 30°C

- Evaporator Temperature: 40°C

- Gas (Nitrogen) Pressure: 350 kPa

6. Data Analysis: a. Inject the calibration standards and the prepared sample. b. Integrate the peak area corresponding to the triglycerides in both the standards and the sample. c. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. d. Determine the concentration of the triglycerides in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow:

Caption: Workflow for triglyceride quantification using an external standard.

Section 2: Signaling Pathways Involving Triglyceride Metabolism

Application:

Understanding the metabolic fate of triglycerides is crucial in many areas of research, from nutrition science to drug development for metabolic diseases. This compound, as a representative dietary triglyceride, can be used in studies investigating these pathways. The following diagrams illustrate key signaling pathways involved in triglyceride metabolism.

Dietary Triglyceride Metabolism (Exogenous Pathway):

This pathway describes the process of digestion, absorption, and transport of dietary fats.

Caption: Exogenous pathway of dietary triglyceride metabolism.

Key Intracellular Signaling Pathways Regulating Lipid Metabolism:

The balance between lipid synthesis and breakdown within cells is tightly regulated by a network of signaling pathways. These pathways are critical targets in the study of metabolic disorders.

Caption: Key signaling pathways regulating intracellular lipid metabolism.

References

Application Notes and Protocols for 1,3-Dilinoleoyl-2-oleoyl glycerol in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoleoyl-2-oleoyl glycerol (L-O-L) is a specific triacylglycerol containing two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. While research on this particular triglyceride is not extensive, existing studies highlight its potential as a selective cytotoxic agent, particularly against virally transformed cells. The mechanism of action appears to be linked to the induction of lipid peroxidation, leading to cell membrane damage and subsequent cell death. These application notes provide a summary of the available data and detailed protocols for utilizing 1,3-dilinoleoyl-2-oleoyl glycerol in cell culture studies, primarily based on the foundational work investigating its effects on adenovirus type 12 E1A gene-transformed cells.

Data Presentation

The following tables summarize the quantitative data from studies on the effects of 1,3-Dilinoleoyl-2-oleoyl glycerol (DLG) on rat 3Y1 fibroblasts and their E1A-transformed counterparts.

Table 1: Selective Cytotoxicity of 1,3-Dilinoleoyl-2-oleoyl glycerol (DLG)

| Cell Line | Treatment | Concentration (µg/mL) | Incubation Time (h) | Colony Forming Ability (%) |

| Parental 3Y1 | DLG | 60 | 18 | ~80 |

| E1A-3Y1 | DLG | 60 | 18 | <10 |

Data synthesized from Shimura et al., 1988.[1]

Table 2: Effect of Inhibitors on DLG-Induced Cytotoxicity in E1A-3Y1 Cells

| Treatment (with 60 µg/mL DLG) | Inhibitor Concentration | Effect on Cytotoxicity |

| Vitamin E | 50 µg/mL | Markedly reduced |

| Butylated Hydroxytoluene (BHT) | 100 µM | Markedly reduced |

| Ascorbic Acid | 50 µg/mL | Markedly reduced |

| Nordihydroguaiaretic acid (LOX inhibitor) | 10 µM | Reduced |

| Esculetin (LOX inhibitor) | 30 µM | Reduced |

| Baicalein (LOX inhibitor) | 30 µM | Reduced |

| Acetylsalicylic acid (COX inhibitor) | 100 µM | No effect |

| Indomethacin (COX inhibitor) | 10 µM | No effect |

Data synthesized from Matsuzaki et al., 1989.[2]

Table 3: Lipid Peroxidation in Cells Treated with DLG

| Cell Line | Treatment (60 µg/mL DLG) | Thiobarbituric Acid Reactive Substances (TBARS) (nmol/10^6 cells) |

| Parental 3Y1 | Untreated | ~0.2 |

| Parental 3Y1 | DLG | ~0.4 |

| E1A-3Y1 | Untreated | ~0.3 |

| E1A-3Y1 | DLG | ~1.2 |

Data synthesized from Matsuzaki et al., 1989.[2]

Experimental Protocols

Protocol 1: Preparation and Application of 1,3-Dilinoleoyl-2-oleoyl glycerol for Cell Culture

Materials:

-

1,3-Dilinoleoyl-2-oleoyl glycerol (DLG)

-

Ethanol, sterile

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium appropriate for the cell line

-

Sonicator or vortex mixer

Procedure:

-

Stock Solution Preparation:

-

Dissolve 1,3-dilinoleoyl-2-oleoyl glycerol in sterile ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw the stock solution.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium dropwise while vortexing or sonicating to ensure proper dispersion and minimize precipitation.

-

The final concentration of ethanol in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of ethanol.

-

-

Application to Cells:

-

Aspirate the old medium from the cultured cells.

-

Add the freshly prepared medium containing 1,3-dilinoleoyl-2-oleoyl glycerol (or vehicle control) to the cells.

-

Incubate the cells for the desired period (e.g., 18-24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Protocol 2: Assessment of Cytotoxicity (Colony Forming Ability Assay)

Materials:

-

6-well plates

-

Treated and control cells

-

Complete cell culture medium

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

After treatment with 1,3-dilinoleoyl-2-oleoyl glycerol as described in Protocol 1, wash the cells with PBS.

-

Harvest the cells by trypsinization and resuspend them in complete culture medium.

-

Count the viable cells using a hemocytometer or an automated cell counter.

-

Seed a known number of viable cells (e.g., 200-500 cells) into 6-well plates containing fresh complete culture medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

After the incubation period, wash the plates with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the colony forming ability as: (Number of colonies formed / Number of cells seeded) x 100%.

Protocol 3: Measurement of Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS Assay)

Materials:

-

Treated and control cells

-

PBS

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

-

Malondialdehyde (MDA) standard or 1,1,3,3-Tetramethoxypropane

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer or plate reader

Procedure:

-

Harvest the cells by scraping or trypsinization and wash with cold PBS.

-

Resuspend the cell pellet in a known volume of cold PBS containing BHT (to prevent further oxidation during the assay).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

To 200 µL of cell lysate, add 200 µL of TCA solution to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 400 µL of TBA solution to the supernatant.

-

Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice for 10 minutes.

-

Measure the absorbance at 532 nm.

-

Prepare a standard curve using MDA or its precursor.

-

Quantify the TBARS concentration in the samples and normalize to the cell number or protein concentration.[3][4][5][6]

Visualizations

Caption: Experimental workflow for studying the effects of 1,3-Dilinoleoyl-2-oleoyl glycerol.

Caption: Proposed mechanism of 1,3-Dilinoleoyl-2-oleoyl glycerol-induced selective cytotoxicity.

Caption: General signaling pathways associated with triglyceride-induced lipotoxicity.

References

- 1. Selective cytotoxicity of phospholipids and diacylglycerols to rat 3Y1 fibroblasts transformed by adenovirus type 12 or its E1A gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of selective killing by dilinoleoylglycerol of cells transformed by the E1A gene of adenovirus type 12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid peroxidation assay [bio-protocol.org]

- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Preparation of 1,3-Linolein-2-olein Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of analytical standards of 1,3-Linolein-2-olein (CAS 2190-22-9). Adherence to these guidelines is critical for ensuring the accuracy, precision, and reliability of quantitative analyses in research, development, and quality control settings.

Introduction

This compound is a triglyceride containing two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position of the glycerol backbone. As an unsaturated lipid, it is susceptible to degradation through autoxidation and hydrolysis, which can compromise the integrity of analytical results.[1][2][3] Proper handling and preparation of analytical standards are therefore paramount. These protocols are designed to minimize degradation and ensure the preparation of accurate and stable standard solutions for use in various analytical methodologies, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Chemical and Physical Properties

A thorough understanding of the properties of this compound is essential for its proper handling and use as an analytical standard.

| Property | Value | Reference |

| CAS Number | 2190-22-9 | [4] |

| Molecular Formula | C₅₇H₁₀₀O₆ | [4] |

| Molecular Weight | 881.4 g/mol | [4] |

| Purity | Typically >99% | [4] |

| Physical State | Liquid at room temperature | |

| Storage Temperature | -20°C or lower in a freezer | [4][5] |

Experimental Protocols

Materials and Equipment

-

This compound (high purity, >99%)

-

Analytical balance (readable to at least 0.1 mg)

-

Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL, 25 mL, 50 mL)

-

Glass pipettes or calibrated positive displacement micropipettes

-

Amber glass vials with PTFE-lined screw caps

-

Inert gas (Nitrogen or Argon)

-

High-purity solvents (e.g., hexane, chloroform, ethanol, isopropanol - HPLC or GC grade)

-

Vortex mixer

-

Ultrasonic bath

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle all organic solvents in a well-ventilated fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Preparation of Stock Standard Solution (e.g., 1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted as needed based on the specific analytical requirements.

-

Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture, which can promote hydrolysis.[2][3]

-

Weighing: Accurately weigh a precise amount of the neat this compound (e.g., 10 mg) into a tared, clean, and dry glass vial using an analytical balance. Record the exact weight.

-

Dissolution:

-

Add a small volume of a suitable non-polar solvent, such as hexane or a chloroform/methanol mixture (e.g., 2:1, v/v), to the vial containing the weighed standard.

-

Vortex the vial gently until the lipid is fully dissolved. An ultrasonic bath can be used for a short period if necessary to aid dissolution.

-

-

Quantitative Transfer:

-

Carefully transfer the dissolved standard solution to a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

-

Rinse the weighing vial multiple times with the chosen solvent and transfer the rinsings to the volumetric flask to ensure a complete and quantitative transfer.

-

-

Dilution to Volume:

-

Bring the volumetric flask to the final volume with the solvent.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Inert Atmosphere and Storage:

-

Immediately after preparation, overlay the solution with an inert gas (nitrogen or argon) to displace oxygen and minimize oxidation.[2]

-

Transfer aliquots of the stock solution into amber glass vials with PTFE-lined screw caps.

-

Store the stock solution at -20°C or lower. Properly stored, the stock solution should be stable for several months.

-

Preparation of Working Standard Solutions

Working standards are prepared by diluting the stock solution to the desired concentration range for calibration curves or quality control checks.

-

Equilibration: Allow the stock solution to equilibrate to room temperature before use.

-

Dilution:

-

Use calibrated pipettes or micropipettes to transfer the required volume of the stock solution into a new Class A volumetric flask.

-

Dilute to the final volume with the appropriate solvent. The choice of solvent may depend on the analytical technique (e.g., mobile phase compatible solvent for HPLC).

-

-

Inert Atmosphere and Storage:

-

As with the stock solution, flush the headspace of the working standard vials with an inert gas before sealing.

-

Store working solutions at -20°C or lower when not in use. It is recommended to prepare fresh working solutions daily or weekly, depending on their stability.

-

Quality Control

To ensure the accuracy of the prepared standards, the following quality control measures are recommended:

-

Purity Verification: The purity of the neat standard material should be confirmed by the supplier's certificate of analysis. If necessary, purity can be re-verified using techniques like GC-FID or HPLC-ELSD.

-

Concentration Verification: The concentration of the stock solution can be verified by a primary analytical method or by comparison with a previously validated standard.

-

Stability Monitoring: Periodically analyze the stock and working standards to monitor for any degradation. An increase in free fatty acids or the appearance of oxidation products can indicate degradation.

Data Presentation

Quantitative data for the prepared standards should be meticulously documented. The following table provides a template for recording the necessary information.

| Parameter | Value |

| Standard ID | |

| Date of Preparation | |

| Analyst | |

| Neat Standard Lot No. | |

| Purity of Neat Standard | |

| Exact Weight (mg) | |

| Volumetric Flask Volume (mL) | |

| Solvent(s) Used | |

| Calculated Concentration (mg/mL) | |

| Storage Conditions | |

| Expiration/Retest Date |

Diagrams

Experimental Workflow

Caption: Workflow for the preparation of a this compound analytical standard.

Logical Relationship of Stability Factors

Caption: Key factors influencing the stability of this compound standards.

References

Application Notes and Protocols for Lipid Extraction Methods in TG(18:2/18:1/18:2) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantitative analysis of specific triacylglycerol (TG) species, such as TG(18:2/18:1/18:2), is critical in various fields of research, including drug development, clinical diagnostics, and nutritional science. The initial and most crucial step in this analytical workflow is the efficient and reproducible extraction of lipids from the biological matrix. The choice of extraction method can significantly impact the recovery of specific lipid classes and individual molecular species, thereby influencing the accuracy of downstream quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

This document provides detailed application notes and protocols for three commonly used lipid extraction methods: the Folch method, the Bligh and Dyer method, and the Methyl-tert-butyl ether (MTBE) method. It also presents a comparative overview of their principles and available data on their efficiency for triacylglycerol extraction.

Data Presentation: Comparison of Lipid Extraction Methods for Triacylglycerol Analysis

Table 1: Qualitative Comparison of Lipid Extraction Methods for Triacylglycerol (TG) Analysis

| Feature | Folch Method | Bligh and Dyer Method | MTBE Method |

| Principle | Liquid-liquid extraction using a chloroform/methanol/water solvent system to partition lipids into a chloroform-rich lower phase. | A modification of the Folch method using a lower solvent-to-sample ratio, also based on a chloroform/methanol/water system. | Liquid-liquid extraction using methyl-tert-butyl ether/methanol/water, where the lipid-containing organic phase is the upper layer. |

| Primary Solvents | Chloroform, Methanol | Chloroform, Methanol | Methyl-tert-butyl ether (MTBE), Methanol |

| Safety Profile | Uses chloroform, a toxic and regulated solvent. | Uses chloroform, a toxic and regulated solvent. | Uses MTBE, which is considered a safer alternative to chloroform. |

| Throughput | Moderate | Moderate | High, amenable to automation.[1] |

| General TG Recovery | Generally considered robust and efficient for a broad range of lipids, including TGs.[2] | Efficient for tissues with low lipid content, but may have lower recovery for high-lipid samples compared to Folch.[3][4] | Shows comparable or, in some cases, better recovery of TGs compared to Folch and Bligh & Dyer methods.[1] |

| Phase Separation | Lipid-rich organic phase is the lower layer. | Lipid-rich organic phase is the lower layer. | Lipid-rich organic phase is the upper layer, which can simplify manual extraction and automation.[1] |

Table 2: Reported Recovery and Efficiency for Triacylglycerols (General Class)

| Method | Reported TG Recovery/Efficiency | Source |

| Folch | Considered a "gold standard" with good recovery for a broad range of lipids, including non-polar lipids like TGs.[2] The Folch method was found to be the most effective for the extraction of a broad range of lipid classes in human low-density lipoprotein (LDL).[2] | Reis et al. (2013) |

| Bligh and Dyer | For samples with >2% lipid content, this method may underestimate the total lipid content compared to the Folch method. The underestimation can increase with higher lipid content.[3] | Iverson et al. (2001) |

| MTBE | Demonstrated similar or better recoveries for most major lipid classes, including TGs, when compared to Folch and Bligh & Dyer.[1] A study on human plasma showed that the MTBE method was particularly effective for extracting high amounts of TGs.[5] | Matyash et al. (2008), Optimization of MS-Based Multi-Omics (2024) |

Note: The quantitative recovery of any lipid, including TG(18:2/18:1/18:2), can be highly dependent on the sample matrix, the precise execution of the protocol, and the presence of other lipid species. It is strongly recommended to use an appropriate internal standard, such as a deuterated or 13C-labeled TG standard, to accurately quantify the recovery of the target analyte.

Experimental Protocols

The following are detailed protocols for the Folch, Bligh and Dyer, and MTBE lipid extraction methods.

Folch Lipid Extraction Protocol

This method is a widely used and robust procedure for the total lipid extraction from a variety of biological samples.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or 0.88% KCl)

-

Sample (e.g., tissue homogenate, plasma, cell pellet)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Homogenization: Homogenize the tissue sample in a suitable buffer if it is not already in a liquid form.

-

Solvent Addition: To your sample in a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture. For example, for 100 mg of tissue or 100 µL of plasma, add 2 mL of the chloroform:methanol mixture.

-

Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of lipids into the solvent.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. For the 2 mL example, this would be 400 µL.

-

Vortex and Centrifuge: Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

-

Phase Collection: Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. Carefully aspirate and discard the upper aqueous phase without disturbing the interface.

-